molecular formula C11H7N3O2 B2842715 5-(3-cyanophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1343144-35-3

5-(3-cyanophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2842715
CAS No.: 1343144-35-3
M. Wt: 213.196
InChI Key: CXZRWTJDPNRURD-UHFFFAOYSA-N
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Description

5-(3-cyanophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-cyanophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(3-cyanophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The cyanophenyl group can be reduced to form amines or other functional groups.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and carboxylate derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3-cyanophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-cyanophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The cyanophenyl group and the pyrazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-(3-cyanophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

5-(3-cyanophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the cyanophenyl and carboxylic acid groups on the pyrazole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(3-cyanophenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-5-7-2-1-3-8(4-7)10-9(11(15)16)6-13-14-10/h1-4,6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZRWTJDPNRURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=NN2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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